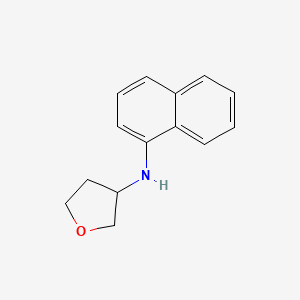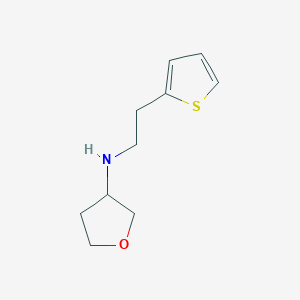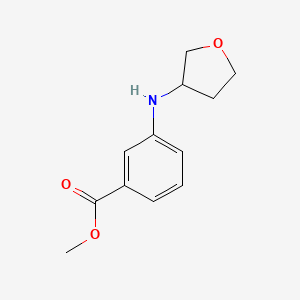
Methyl 3-(oxolan-3-ylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(oxolan-3-ylamino)benzoate is a chemical compound that belongs to the benzoate ester family. It is widely used in scientific research as a reagent, intermediate, and building block in the synthesis of various organic compounds. This compound has gained significant attention in the scientific community due to its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(oxolan-3-ylamino)benzoate is not well understood. However, it is believed to interact with specific enzymes and proteins in biological systems, leading to changes in their activity and function. The compound has been shown to inhibit the growth of cancer cells and viruses, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. The compound has also been shown to possess antioxidant activity, which can protect cells from oxidative damage. In addition, it has been reported to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(oxolan-3-ylamino)benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive reagent for synthetic chemistry. The compound is also stable under standard laboratory conditions, making it easy to handle and store. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in biological systems.
Direcciones Futuras
There are several future directions for research on Methyl 3-(oxolan-3-ylamino)benzoate. One area of interest is the development of new synthetic methodologies for the compound, which could lead to the synthesis of novel organic compounds with unique properties. Another area of interest is the investigation of the compound's mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, the compound's potential as a fluorescent probe for imaging biological systems could be further explored.
Métodos De Síntesis
Methyl 3-(oxolan-3-ylamino)benzoate can be synthesized by reacting 3-aminobenzoic acid with oxolane-3-carboxylic acid and methanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, and the final product is obtained by purification and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 3-(oxolan-3-ylamino)benzoate has various scientific research applications, including the synthesis of novel organic compounds, drug discovery, and medicinal chemistry. It is used as a building block in the synthesis of various biologically active compounds, such as antiviral, anticancer, and antibacterial agents. The compound has also been used in the development of fluorescent probes for imaging biological systems.
Propiedades
IUPAC Name |
methyl 3-(oxolan-3-ylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)13-11-5-6-16-8-11/h2-4,7,11,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOEYIYTGVNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

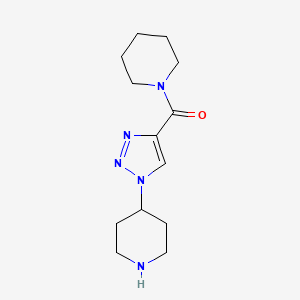

![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)
![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)



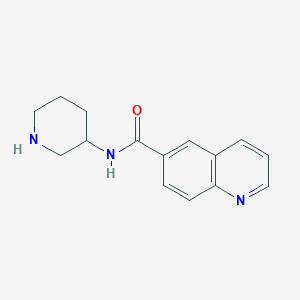
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
